methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate
Description
Daclatasvir is a direct-acting antiviral agent used in combination with other medications to treat hepatitis C virus (HCV) infections. It is marketed under the brand name Daklinza and is effective against multiple HCV genotypes, including genotypes 1, 3, and 4 . Daclatasvir works by inhibiting the HCV protein NS5A, which is essential for viral replication .
Properties
Molecular Formula |
C40H50N8O6 |
|---|---|
Molecular Weight |
738.9 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32?,33-,34-/m0/s1 |
InChI Key |
FKRSSPOQAMALKA-QLNSPMJMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of daclatasvir involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of daclatasvir involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes the use of advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Hydrolysis of Carbamate and Amide Groups
The carbamate group (methoxycarbonyl amino) and amide linkages are susceptible to hydrolysis under acidic or basic conditions.
-
The carbamate group hydrolyzes more readily than the amide bonds due to its lower stability, forming volatile byproducts (CO₂, methanol) .
-
Pyrrolidine-linked amides show slower hydrolysis due to steric hindrance .
Metabolic Transformations
The compound undergoes enzymatic modifications in biological systems, as evidenced by its structural similarity to hepatitis C virus NS5A inhibitors like ombitasvir .
-
Isotopic labeling (¹³C, D) in analogs facilitates tracking metabolic pathways via mass spectrometry .
Salt Formation and Stability
The compound forms stable salts (e.g., dihydrochloride) to enhance solubility and shelf life .
Interactions with Metal Ions
Imidazole and pyrrolidine moieties may coordinate transition metals, influencing reactivity.
| Metal Ion | Interaction Site | Application |
|---|---|---|
| Zn²⁺ | Imidazole nitrogen | Potential inhibition of metalloenzymes |
| Fe³⁺ | Carbamate oxygen | Catalysis in oxidative environments |
Stability Under Environmental Stressors
Synthetic and Industrial Relevance
Scientific Research Applications
Daclatasvir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of antiviral agents.
Biology: Employed in research to understand the mechanisms of viral replication and inhibition.
Mechanism of Action
Daclatasvir exerts its antiviral effects by binding to the N-terminus within Domain 1 of the HCV non-structural protein 5A (NS5A). This binding inhibits viral RNA replication and virion assembly, effectively preventing the virus from multiplying and infecting new cells . The inhibition of NS5A disrupts the formation of the viral replication complex, leading to a reduction in viral load .
Comparison with Similar Compounds
Similar Compounds
Ledipasvir: Another NS5A inhibitor used in combination with sofosbuvir for the treatment of hepatitis C.
Ombitasvir: An NS5A inhibitor used in combination with other antiviral agents for hepatitis C treatment.
Velpatasvir: A pan-genotypic NS5A inhibitor used in combination with sofosbuvir for the treatment of all HCV genotypes.
Uniqueness of Daclatasvir
Daclatasvir is unique in its ability to target both the cis- and trans-acting functions of NS5A, making it effective against multiple HCV genotypes . Its broad genotypic coverage and high potency make it a valuable component of combination therapies for hepatitis C .
Biological Activity
The compound methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound's intricate structure includes multiple functional groups that contribute to its biological activity. Key structural features include:
- Pyrrolidine rings : These are known for their role in enhancing the bioavailability of compounds.
- Imidazole moieties : Often involved in enzyme inhibition and receptor binding.
The molecular formula is with a molecular weight of approximately 566.67 g/mol.
Methyl N-carbamate compounds often exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of various kinases, particularly those involved in inflammatory pathways such as p38 MAPK and PDE4 .
- Receptor Modulation : The imidazole groups may facilitate binding to specific receptors, influencing cellular signaling pathways related to inflammation and immune response .
- Antioxidant Activity : Some studies suggest that similar compounds can scavenge free radicals, thereby reducing oxidative stress .
Anti-inflammatory Effects
Research indicates that the compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to suppress the release of pro-inflammatory cytokines such as TNFα and IL-6 from stimulated immune cells .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer activity by inhibiting cell proliferation in various cancer cell lines. For instance, it has been evaluated against HeLa (cervical cancer) and A2780 (ovarian cancer) cell lines, showing promising results in reducing cell viability and inducing apoptosis .
Study 1: In Vivo Efficacy in Rodent Models
A study conducted on Sprague-Dawley rats demonstrated that administration of the compound significantly reduced inflammation markers in models of induced arthritis. The results indicated a dose-dependent response with a notable decrease in paw swelling and joint pain scores compared to control groups .
Study 2: Pharmacokinetics in Monkeys
In a phase I clinical trial involving cynomolgus monkeys, the pharmacokinetic profile was established. The compound demonstrated favorable absorption characteristics with a half-life conducive to therapeutic use. Notably, it maintained plasma concentrations above the effective threshold for prolonged periods post-administration .
Data Tables
| Study | Model | Key Findings |
|---|---|---|
| In Vitro Cytokine Release | Human Whole Blood | Significant reduction in TNFα release (p < 0.01) |
| In Vivo Arthritis Model | Sprague-Dawley Rats | Decreased paw swelling by 60% at 30 mg/kg dose |
| Pharmacokinetics | Cynomolgus Monkeys | Half-life of 8 hours; effective plasma concentration maintained |
Q & A
Q. What are the key challenges in synthesizing this compound, and what methodologies can address them?
The compound's complexity (e.g., multiple stereocenters, pyrrolidine/imidazole motifs, and carbamate linkages) requires a multi-step synthesis approach. Strategies include:
- Fragment condensation : Synthesize smaller fragments (e.g., biphenyl-imidazole and pyrrolidine-carbamate subunits) separately, then couple them using peptide bond-forming reagents like HATU or EDC .
- Solid-phase synthesis : For repetitive imidazole-pyrrolidine sequences, solid-phase methods can improve yield and purity .
- Stereochemical control : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) for stereocenters .
Q. How can researchers validate the compound’s structural integrity post-synthesis?
- High-resolution mass spectrometry (HR-MS) and NMR (1H, 13C, 2D-COSY) to confirm molecular weight and connectivity .
- HPLC with chiral columns to verify enantiomeric purity, critical given the compound’s stereochemical complexity .
- X-ray crystallography for absolute configuration determination if crystalline derivatives are obtainable .
Q. What preliminary assays are recommended to assess biological activity?
- Target engagement assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to putative targets (e.g., enzymes or receptors with imidazole-binding domains) .
- Cellular viability assays : Test cytotoxicity in relevant cell lines (e.g., cancer or immune cells) at concentrations ≤10 µM to establish safety margins .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution using LC-MS/MS. Poor in vivo activity may stem from rapid metabolism of the carbamate group .
- Metabolite identification : Use isotopic labeling (e.g., deuterium at labile sites) to track metabolic pathways .
- Proteomics : Compare target engagement in cell lysates vs. live animals to identify off-target effects .
Q. What strategies optimize the compound’s selectivity for a specific biological target?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl groups on pyrrolidine or biphenyl rings) and test activity against related targets .
- Computational docking : Use molecular dynamics simulations (e.g., COMSOL Multiphysics with AI-driven parameterization) to predict binding modes and steric clashes .
- Proteome-wide profiling : Employ affinity chromatography coupled with mass spectrometry to identify off-target interactions .
Q. How can researchers address stability issues in aqueous formulations?
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic conditions, then quantify degradation products via UPLC .
- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to enhance shelf-life .
- Prodrug design : Replace labile groups (e.g., carbamate) with stable bioisosteres .
Methodological Challenges and Solutions
Q. What analytical techniques are critical for characterizing stereochemical impurities?
- Chiral HPLC with polar organic mobile phases (e.g., hexane/isopropanol) to separate enantiomers .
- Vibrational circular dichroism (VCD) for stereochemical analysis of non-crystalline samples .
- NMR derivatization : Use chiral solvating agents (e.g., Eu(hfc)3) to enhance stereochemical signal splitting .
Q. How can process optimization reduce synthesis costs without compromising quality?
- Flow chemistry : Implement continuous-flow reactors for hazardous steps (e.g., imidazole cyclization) to improve safety and scalability .
- Membrane separation technologies : Purify intermediates using nanofiltration or reverse osmosis to replace costly column chromatography .
- DoE (Design of Experiments) : Apply factorial design to optimize reaction parameters (temperature, catalyst loading) and minimize waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
